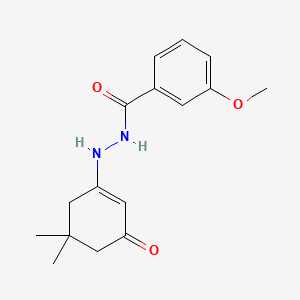
N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide, also known as Loperamide, is a synthetic opioid drug used to treat diarrhea. It was first synthesized in 1969 by Paul Janssen, a Belgian chemist. Loperamide is a potent anti-diarrheal agent that acts by slowing down the movement of the intestines, thereby reducing the frequency of bowel movements.
Mécanisme D'action
N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide acts by binding to the mu-opioid receptors in the gut, thereby reducing the secretion of fluid and electrolytes into the intestinal lumen. This results in a reduction in the frequency and volume of bowel movements. N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide does not cross the blood-brain barrier, and therefore has no central nervous system effects.
Biochemical and Physiological Effects:
N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the tone and amplitude of the anal sphincter, reduce the tone of the rectum, and increase the transit time of fecal matter through the colon. N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide has also been shown to decrease the activity of the myenteric plexus, which is responsible for regulating intestinal motility.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective mu-opioid receptor agonist, and is relatively easy to synthesize. However, there are also some limitations to its use. N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide has a narrow therapeutic index, which means that the dose must be carefully controlled to avoid toxicity. In addition, the anti-diarrheal effects of loperamide can be variable and may depend on the underlying cause of the diarrhea.
Orientations Futures
There are several areas of future research that could be pursued with regards to loperamide. One area of interest is the potential use of loperamide in the treatment of other gastrointestinal disorders, such as inflammatory bowel disease. Another area of research could be the development of novel loperamide analogs with improved selectivity and efficacy. Finally, the mechanisms underlying the anti-diarrheal effects of loperamide could be further elucidated to improve our understanding of its pharmacology.
Méthodes De Synthèse
N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide is synthesized from the precursor compound, 4-cyano-2-dimethylamino-4,4-diphenylbutane. The synthesis involves several steps, including reduction of the cyano group to an amine, followed by acylation with furoyl chloride and subsequent reduction of the resulting amide to the corresponding carboxamide. The final step involves benzylating the piperidine nitrogen with benzyl chloride.
Applications De Recherche Scientifique
N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide has been extensively studied for its anti-diarrheal properties. It is widely used in clinical practice to manage acute and chronic diarrhea. N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide has also been investigated for its potential use in the treatment of other gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-benzyl-1-(furan-2-carbonyl)-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)23(15-17-7-4-3-5-8-17)20(24)18-10-12-22(13-11-18)21(25)19-9-6-14-26-19/h3-9,14,16,18H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBUPQNYDSMDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)

![N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)

![2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5730004.png)

![methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730010.png)
![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)

![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5730035.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5730042.png)
![2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5730055.png)